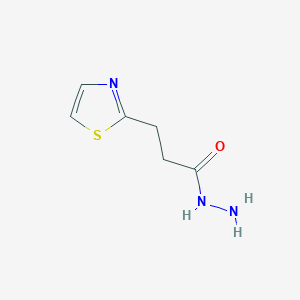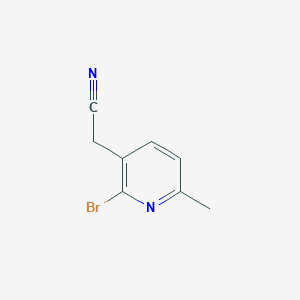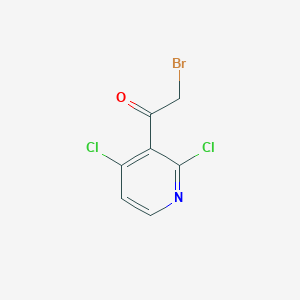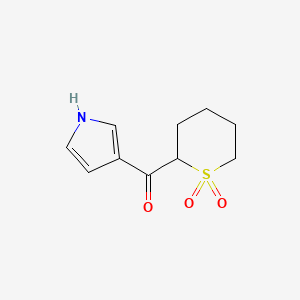
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone is a complex organic compound that features a unique combination of a thiopyran ring and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone typically involves the reaction of a thiopyran derivative with a pyrrole derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the two components. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiopyran ring can yield sulfoxides or sulfones, while substitution reactions on the pyrrole ring can produce a variety of substituted pyrrole derivatives.
Applications De Recherche Scientifique
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets. The thiopyran ring can interact with sulfur-containing enzymes, while the pyrrole ring can bind to aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol: Similar structure but with a hydroxyl group instead of a pyrrole ring.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Contains an amine group instead of a pyrrole ring.
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)[3-hydroxy-3-(trifluoromethyl)-1-pyrrolidinyl]methanone: Contains a trifluoromethyl group and a pyrrolidinyl ring.
Uniqueness
The uniqueness of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone lies in its combination of a thiopyran ring and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
(1,1-dioxothian-2-yl)-(1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C10H13NO3S/c12-10(8-4-5-11-7-8)9-3-1-2-6-15(9,13)14/h4-5,7,9,11H,1-3,6H2 |
Clé InChI |
FWRPXSMUNOGEDG-UHFFFAOYSA-N |
SMILES canonique |
C1CCS(=O)(=O)C(C1)C(=O)C2=CNC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


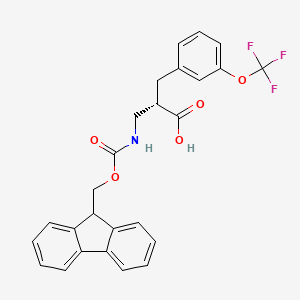
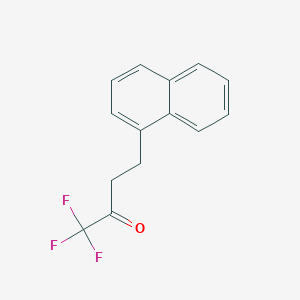
![3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)


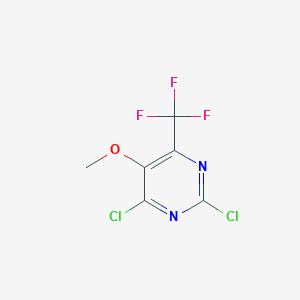

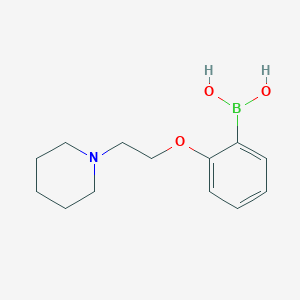
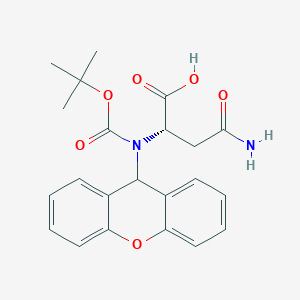
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
